molecular formula C15H21NO3 B1338880 Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate CAS No. 89407-97-6

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Cat. No.: B1338880
CAS No.: 89407-97-6
M. Wt: 263.33 g/mol
InChI Key: UKTBQGVEVDLQQH-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate” is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.33 g/mol

Scientific Research Applications

1. Estrogen Receptor Modulation

In research focusing on developing novel Selective Estrogen Receptor Modulators (SERMs), derivatives related to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate have been synthesized and evaluated. These compounds, including chiral piperidin-4-ols and achiral benzyl naphthalen-2-ols, showed potential for estrogen receptor binding and antagonistic action, particularly in the context of MCF-7 breast cancer cells (Yadav et al., 2011).

2. Impurities in Pharmaceuticals

A study identified unknown impurities in bulk drug batches of Repaglinide, an anti-diabetic drug, which included a compound structurally similar to this compound. These impurities were isolated and structurally characterized, enhancing the understanding of drug purity and synthesis (Kancherla et al., 2018).

Properties

IUPAC Name

methyl 4-(2-piperidin-1-ylethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTBQGVEVDLQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534768
Record name Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89407-97-6
Record name Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate in Raloxifene Hydrochloride synthesis?

A1: Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate, also referred to as PEBE in the study, was identified as one of eight impurities observed during the synthesis of Raloxifene Hydrochloride. It was detected using a gradient high-performance liquid chromatography (HPLC) method, with an area percentage ranging from 0.05% to 0.1% []. The study synthesized and characterized this impurity using spectral data, including IR, NMR, and Mass spectrometry.

Q2: How was Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate characterized in the study?

A2: The study utilized several spectroscopic techniques to characterize PEBE. These included Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. The researchers used this data to confirm the structure and identity of the synthesized PEBE [].

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